L 750667 - 158985-08-1

L 750667

Catalog Number: EVT-1215184
CAS Number: 158985-08-1
Molecular Formula: C18H19IN4
Molecular Weight: 418.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-[[4-(4-iodophenyl)-1-piperazinyl]methyl]-1H-pyrrolo[2,3-b]pyridine is a member of piperazines.
Source and Classification

L-750667 was developed as a selective antagonist for D4 dopamine receptors, which play a significant role in various neurological processes. The compound has been utilized in neuroscience research to investigate the involvement of D4 receptors in drug addiction and other behavioral studies. Its classification as a D4 receptor antagonist positions it as a valuable tool in pharmacological investigations aimed at understanding dopamine-related pathways in the brain .

Synthesis Analysis

The synthesis of L-750667 involves multiple steps, starting with the formation of its azaindole core. The general synthetic route includes:

  1. Formation of the Azaindole Core: This step typically involves cyclization reactions that yield the foundational structure necessary for further modifications.
  2. Introduction of the Piperazine Moiety: The piperazine ring is integrated into the compound through nucleophilic substitution reactions, which facilitate the attachment of this functional group to the core structure.
  3. Iodination: The final step includes iodination of the phenyl ring, which is crucial for enhancing the compound's interaction with dopamine receptors .

The laboratory synthesis methods provide a foundation for potential industrial scaling, although comprehensive documentation on large-scale production remains limited.

Molecular Structure Analysis

The molecular structure of L-750667 can be described by its empirical formula C18H19IN43HClC_{18}H_{19}IN_4\cdot 3HCl and a molecular weight of approximately 527.66 g/mol. The compound features several key structural components:

  • Azaindole Core: This bicyclic structure contributes to its biological activity.
  • Piperazine Ring: This moiety enhances solubility and receptor binding affinity.
  • Iodophenyl Group: The presence of iodine on the phenyl ring is significant for receptor interaction.

The molecular arrangement allows for specific interactions with D4 dopamine receptors, which are critical for its pharmacological effects .

Chemical Reactions Analysis

L-750667 can undergo various chemical reactions due to its functional groups:

  1. Substitution Reactions: The compound is capable of participating in both nucleophilic and electrophilic substitution reactions, primarily due to the reactive piperazine and azaindole moieties.
  2. Oxidation and Reduction: These reactions may alter the oxidation state of certain functional groups within the molecule.
  3. Complex Formation: L-750667 can form complexes with metal ions, which may have implications for its analytical applications .

Common reagents used in these reactions include halogenating agents for iodination and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of L-750667 primarily involves its role as a selective antagonist at D4 dopamine receptors. Upon binding to these receptors, L-750667 inhibits their activity, leading to alterations in dopaminergic signaling pathways. This inhibition is particularly relevant in conditions where D4 receptor activity is dysregulated, such as in certain psychiatric disorders.

Research indicates that L-750667 effectively crosses biological barriers, including the blood-brain barrier, facilitating its action within central nervous system tissues . The high affinity (Ki = 0.43 nmol/L) towards D4 receptors underscores its potential therapeutic applications .

Physical and Chemical Properties Analysis

L-750667 exhibits several notable physical and chemical properties:

  • Solubility: The trihydrochloride form enhances solubility in aqueous environments, making it suitable for biological studies.
  • Lipophilicity: Experimental measurements indicate that lipophilicity (logP) values are crucial for predicting the compound's behavior in biological systems; values below 3.5 are generally preferred for effective imaging agents .

These properties are essential for understanding how L-750667 behaves in biological contexts and its potential efficacy as a therapeutic agent.

Applications

L-750667 has several significant scientific applications:

  1. Neuroscience Research: It serves as a critical tool for studying D4 dopamine receptors' roles in various neurological conditions.
  2. Pharmacology: The compound is used to investigate pharmacological properties related to drug addiction and behavioral responses linked to dopaminergic signaling.
  3. Drug Development: Ongoing research aims to leverage L-750667's properties to develop novel therapeutic agents targeting D4 dopamine receptors, particularly for conditions like schizophrenia and attention deficit hyperactivity disorder .
Introduction to L-750,667

Chemical Identification and Nomenclature

Systematic Name:3-([4-(4-Iodophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine trihydrochloride

Molecular Formula: C18H19IN4·3HCl (salt form) [4] [8]

Structural Features:

  • Arylpiperazine pharmacophore linked to a 1H-pyrrolo[2,3-b]pyridine heterocycle
  • Iodine atom at the para-position of the phenyl ring critical for D4 affinity [6]
  • Table 1: Chemical and Physical Properties
    PropertyValue
    CAS Number (free base)187586-43-8
    CAS Number (trihydrochloride)1021868-80-3
    Molecular Weight527.66 g/mol (trihydrochloride)
    Exact Mass442.06 g/mol (free base)
    Elemental AnalysisC, 40.97%; H, 4.20%; Cl, 20.16%; I, 24.05%; N, 10.62%
    IUPAC Name3-[4-(4-Iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine trihydrochloride
    SMILESIC1=CC=C(N2CCN(CC2)CC3=CNC4=C3C=CC=N4)C=C1.Cl.Cl.Cl
    InChI KeyYOURSPNOEWYAKO-UHFFFAOYSA-N
    Data compiled from vendor specifications and PubChem [1] [4] [8]

Historical Development and Discovery Context

L-750,667 emerged from Merck Research Laboratories in the mid-1990s during intensive efforts to subtype-selective dopamine receptor ligands. Kulagowski et al. (1996) first synthesized analogs featuring p-iodophenylpiperazine coupled with nitrogen-rich heterocycles, aiming to enhance D4 specificity over D2/D3 subtypes [8]. Key milestones include:

  • Radioligand Development (1996): Patel et al. characterized 125I-L-750,667 as the first high-affinity D4-selective radioligand (Kd = 0.16 nM), enabling receptor binding studies [8].
  • In Vivo Imaging Setback: SPECT studies in baboons revealed uniform brain uptake of 123I-L-750,667, but no displacement by the D4 antagonist NGD 94-1, indicating non-specific binding and disqualifying it as a clinical tracer [3].
  • Receptor Mutation Studies (2000): Research by Cox et al. demonstrated that phenylalanine at position 88 (Phe88) in the D4 receptor’s second transmembrane domain (TMS2) governed L-750,667’s affinity. Mutation to valine (F88V) reduced binding 100-fold, confirming TMS2 as a selectivity "switch" [2].

This period highlighted the challenge of translating in vitro selectivity to in vivo systems, partly due to low cerebral D4 receptor density and pharmacokinetic limitations.

Structural-Activity Relationship (SAR) Analysis

SAR studies reveal how specific structural modifications dictate D4 affinity and antagonism:

Critical Pharmacophore Elements

  • Arylpiperazine Region:
  • The p-iodophenyl group optimizes D4 binding. Replacement with chlorine (e.g., L-745,870) retains affinity but alters functional activity [8].
  • N-ethylpiperazine or rigidification reduces potency, indicating steric constraints.
  • Linker Flexibility:
  • The methylene bridge (–CH2–) between piperazine and heterocycle allows optimal orientation. Extension to –CH2CH2– decreases affinity >10-fold [6].
  • Heterocyclic "Head" Group:
  • The 1H-pyrrolo[2,3-b]pyridine moiety is essential. Pyridine N-alkylation or substitution diminishes activity, likely due to disrupted H-bonding with Asp115(3.32) in D4 [2].

Receptor Binding Determinants

  • Phe88(2.61): This residue in TMS2 forms van der Waals contacts with the ligand’s iodophenyl group. Mutation to valine (D2-like) collapses affinity (Ki shift from 0.51 nM to ~51 nM) [2] [6].
  • Allosteric Coupling: TMS3 mutations alter binding non-linearly. Combined TMS2/TMS3 mutants revert raclopride affinity to wild-type levels, suggesting interdependent conformational changes [2].
  • Extended vs. Compact Ligands: L-750,667’s elongated structure exploits D4’s deeper binding cleft. The L87W mutation in TMS2 enhances affinity for extended ligands but not compact ones like raclopride [2].

  • Table 2: Binding Affinity of L-750,667 and Analogs

    CompoundD4 Ki (nM)D2 Ki (nM)Selectivity (D2/D4)
    L-750,6670.5120003920
    L-745,870 (Cl analog)0.439602233
    F88V-D4 mutant51.0*--
    D4 wild-type0.51*--

    Data from TargetMol [6] and Cox et al. [2]; *Ki for mutant vs. wild-type D4 receptor

SAR Methodological Insights

  • 3D-QSAR Models: CoMFA analyses suggest electrostatic potential near the iodophenyl ring and steric bulk near the pyrrolopyridine drive affinity [9].
  • Domain Applicability: Predictive models for D4 antagonists require training sets with iodinated arylpiperazines; extrapolation to non-iodinated analogs fails [9].

Properties

CAS Number

158985-08-1

Product Name

L 750667

IUPAC Name

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C18H19IN4

Molecular Weight

418.3 g/mol

InChI

InChI=1S/C18H19IN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21)

InChI Key

OOEUHRGMLFVKQO-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I

Synonyms

3-(4-(4-iodophenyl)piperazine-1-yl)methylpyrrolo(2,3-b)pyridine
L 750,667
L 750667
L-750,667
L-750667

Canonical SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.